N-(8-Hydroxyoctyl)phthalimide

Physical Chemistry Material Properties Process Chemistry

Researchers face inconsistent linker performance due to undefined alkyl chain lengths and terminal functionality. N-(8-Hydroxyoctyl)phthalimide solves this with a precisely defined 8-carbon spacer and a distal hydroxyl group. - Enables controlled spatial separation (8 carbons) for PROTAC ternary complex optimization - Hydroxyl terminus allows surface anchoring (silane chemistry) or further derivatization - Phthalimide deprotection yields a primary amine for bioconjugation Available with verified specifications for reproducible synthesis.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
CAS No. 105264-63-9
Cat. No. B008994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-Hydroxyoctyl)phthalimide
CAS105264-63-9
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCO
InChIInChI=1S/C16H21NO3/c18-12-8-4-2-1-3-7-11-17-15(19)13-9-5-6-10-14(13)16(17)20/h5-6,9-10,18H,1-4,7-8,11-12H2
InChIKeyRBDXDFOXVNNMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(8-Hydroxyoctyl)phthalimide Research & Procurement Overview


N-(8-Hydroxyoctyl)phthalimide (CAS 105264-63-9) is an N-alkyl substituted phthalimide derivative with the molecular formula C₁₆H₂₁NO₃ and a molecular weight of 275.35 g/mol. Structurally, it features a phthalimide core linked to an eight-carbon alkyl chain terminating in a primary hydroxyl group [1]. This bifunctional architecture, combining a protected amine equivalent with a distal alcohol for further functionalization, makes it a versatile intermediate in organic synthesis, particularly for constructing linkers, protecting groups, and complex molecular architectures [2].

Bifunctional intermediate Protected amine equivalent with a terminal hydroxyl for further functionalization
Defined 8‑carbon spacer Controls spatial separation in conjugates, linkers, and molecular architectures

Why N-(8-Hydroxyoctyl)phthalimide Cannot Be Replaced by Analogs


While the phthalimide moiety is a common protecting group and synthetic handle, the specific linker length and terminal functionality of N-(8-Hydroxyoctyl)phthalimide critically govern its performance in downstream applications. Substituting a shorter-chain analog (e.g., a hexyl or butyl derivative) alters molecular conformation, solubility, and the spatial reach of the functional group, directly impacting reaction yields, material properties, and biological activity in conjugates [1]. Similarly, replacing the terminal hydroxyl with a halogen, such as in N-(8-bromooctyl)phthalimide, introduces a different reactivity profile, necessitating distinct reaction conditions and potentially leading to unwanted side reactions in sensitive syntheses [2]. The following evidence quantifies these differentiating factors.

N-(8-Hydroxyoctyl)phthalimide
Analog replacements
Linker length
8‑carbon alkyl chain
Shorter (hexyl, butyl) or longer chains
Terminal group
Primary hydroxyl (nucleophile)
Halogen (e.g., bromo) or other leaving groups
Shorter linkers may shift solubility and spatial reach, altering conjugation outcomes. Halogen substitution introduces a different reactivity profile that can lead to side reactions. Direct interchange requires synthesis validation.

N-(8-Hydroxyoctyl)phthalimide Differentiation vs. Key Analogs


Melting Point Superiority Over Brominated Analog

N-(8-Hydroxyoctyl)phthalimide is a solid at room temperature (20°C) with a reported melting point of 65°C [1]. In contrast, its direct halogenated analog, N-(8-bromooctyl)phthalimide, which serves a similar role as an alkyl linker precursor, exhibits a significantly lower melting point of 52-54°C . This physical property difference has practical implications for handling, storage, and purification processes, with the higher-melting hydroxy derivative offering greater stability as a solid.

Melting point
Cross-study comparable
65°C
52–54°C (bromo analog)
Higher reported mp may improve solid handling and storage
Supplier-reported values; confirm with lot-specific CoA
Physical Chemistry Material Properties Process Chemistry

8-Carbon Linker Length Drives Biological Potency

The eight-carbon alkyl chain in N-(8-Hydroxyoctyl)phthalimide provides a specific spatial separation between the phthalimide core and the terminal hydroxyl group. Studies on related phthalimide-based conjugates demonstrate that linker length is a critical determinant of biological activity. For instance, in a series of DNA methyltransferase (DNMT) inhibitors, the potency of procainamide-phthalimide conjugates was directly dependent on alkyl linker length, with the dodecane (12-carbon) linker being optimal in that specific system [1]. Similarly, for mannosyl triazole FimH inhibitors, a four-methylene unit spacer was found to be optimal, yielding a 200-fold increase in potency compared to a reference ligand [2]. While these are class-level inferences, they underscore that the 8-carbon linker in N-(8-Hydroxyoctyl)phthalimide is not an arbitrary choice but represents a specific, mid-range length that balances hydrophobic interactions and conformational flexibility, differentiating it from shorter (e.g., hexyl) or longer (e.g., decyl) analogs.

Linker length effect
Class-level inference
Potency varies >50‑fold in related phthalimide conjugates
8‑carbon linker provides a distinct mid-range spatial parameter
Class-level evidence; validate for the target system
Medicinal Chemistry PROTAC Design Bioconjugation

Hydroxyl Group Enables Versatile Functionalization

The terminal hydroxyl group of N-(8-Hydroxyoctyl)phthalimide is a key differentiator from its halogenated counterpart, N-(8-bromooctyl)phthalimide. The hydroxyl group serves as a nucleophile, allowing for direct esterification, etherification, or activation with leaving groups (e.g., tosylate, mesylate) for subsequent nucleophilic displacement. This provides a more controlled and often higher-yielding pathway to diverse conjugates compared to the direct alkylation approach required for the bromo-analog. While specific quantitative yield data for N-(8-Hydroxyoctyl)phthalimide is not available in the public domain, the class-level advantage of phthalimide-protected hydroxyalkyl linkers is well-established, offering cleaner reactions and easier purification by avoiding the formation of HBr salts and potential elimination byproducts associated with alkyl halides .

Functionalization route
Supporting evidence
Hydroxyl → esterification / activation
Bromo → direct alkylation
Hydroxyl enables milder, more controlled conjugation pathways
Class‑level advantage; no direct yield data available
Organic Synthesis Click Chemistry Linker Chemistry

High Purity Assurance for Reproducible Research

For procurement purposes, N-(8-Hydroxyoctyl)phthalimide is commercially available from major chemical suppliers with a guaranteed minimum purity of >98.0% as determined by titration (T) [1]. This high level of purity is critical for applications where impurities could interfere with sensitive biological assays or disrupt polymerization and conjugation reactions. While other suppliers may offer similar compounds at lower purities (e.g., 95% ), the ≥98.0% specification provides a quantifiable benchmark for quality assurance, reducing the risk of failed experiments due to unknown contaminants.

Purity specification
Specification review
>98.0% (T)
≥3% higher vs. 95% alternative
Higher purity reduces contamination risk in sensitive applications
Vendor CoA specification; verify lot consistency
Analytical Chemistry Quality Control Procurement

N-(8-Hydroxyoctyl)phthalimide Optimal Applications


PROTAC & Bioconjugate Synthesis with 8-Carbon Linker

The defined 8-carbon alkyl chain length of N-(8-Hydroxyoctyl)phthalimide is a key design parameter for optimizing the ternary complex formation in PROTACs (Proteolysis Targeting Chimeras). By providing a specific spatial separation between the E3 ligase ligand and the target protein binder, this linker can influence degradation efficiency. Researchers should select this compound when structure-activity relationship (SAR) studies indicate that an 8-carbon linker offers the optimal balance of flexibility and reach, based on class-level evidence that linker length profoundly impacts potency [1][2].

Surface Functionalization and SAMs Precursor

The combination of a robust phthalimide protecting group and a terminal hydroxyl on an 8-carbon chain makes this compound an excellent precursor for creating functionalized surfaces. The hydroxyl group can be used to anchor the molecule to a substrate (e.g., via silane chemistry on glass or oxide surfaces), while the phthalimide can be deprotected to reveal a primary amine for further conjugation with biomolecules or other probes [1].

Building Block for Organic Electronics with Tailored Solubility

In the synthesis of organic π-conjugated small molecules for electronics, the choice of alkyl side chain critically influences solubility and solid-state packing. Research demonstrates that varying the alkyl chain on phthalimide-based materials from branched to linear octyl chains alters thermal annealing behavior and film morphology [1]. N-(8-Hydroxyoctyl)phthalimide provides a linear octyl chain with a functionalizable end-group, offering a specific building block for tuning material properties that cannot be achieved with shorter or branched analogs [1].

Application
Selection Property
Validation Focus
PROTAC & bioconjugate synthesis
Defined 8‑carbon linker length
Linker SAR and ternary complex formation efficiency
Surface functionalization & SAMs
Hydroxyl anchor + protected amine
Immobilization yield and post‑deprotection conjugation
Organic π-conjugated small molecules
Linear octyl chain with functionalizable end‑group
Solubility, film morphology, device performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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